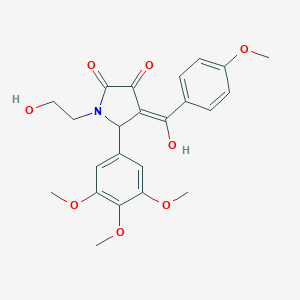

![molecular formula C21H25N3O3S B264753 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea](/img/structure/B264753.png)

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea, also known as MIET, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MIET belongs to the class of thiourea compounds and has been synthesized through various methods. We will also list future directions for MIET research.

Mecanismo De Acción

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning. 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea has also been shown to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease. 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea has multiple mechanisms of action that contribute to its therapeutic potential.

Biochemical and Physiological Effects:

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea has been shown to decrease the levels of reactive oxygen species (ROS), which are associated with oxidative stress. 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea has also been shown to increase the levels of glutathione (GSH), a molecule that is involved in cellular antioxidant defense. 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea has various biochemical and physiological effects that contribute to its therapeutic potential.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea has also been shown to have low toxicity levels, which makes it a safer compound to work with in lab experiments. One limitation is that 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea has poor solubility in water, which limits its application in aqueous solutions. 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea also has low bioavailability, which limits its effectiveness in vivo. 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea has advantages and limitations that should be considered when conducting lab experiments.

Direcciones Futuras

For 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea research are numerous and should be explored to fully understand its potential therapeutic applications.

Métodos De Síntesis

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea has been synthesized through various methods, including the reaction of 5-methyl-1H-indole-3-carboxaldehyde with 3,4,5-trimethoxyphenyl isothiocyanate in the presence of a base. Another method involves the reaction of 5-methyl-1H-indole-3-carboxaldehyde with 3,4,5-trimethoxyphenyl thiourea in the presence of a base. 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea has also been synthesized through a one-pot reaction of 5-methyl-1H-indole-3-carboxaldehyde, 3,4,5-trimethoxyaniline, and ammonium thiocyanate in the presence of a base. The synthesis of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea is relatively simple and can be achieved through various methods.

Aplicaciones Científicas De Investigación

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea has been shown to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease. 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea has also been shown to protect dopaminergic neurons from oxidative stress, which is associated with Parkinson's disease. 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea has potential therapeutic applications in various fields of medicine.

Propiedades

Nombre del producto |

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea |

|---|---|

Fórmula molecular |

C21H25N3O3S |

Peso molecular |

399.5 g/mol |

Nombre IUPAC |

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea |

InChI |

InChI=1S/C21H25N3O3S/c1-13-5-6-17-16(9-13)14(12-23-17)7-8-22-21(28)24-15-10-18(25-2)20(27-4)19(11-15)26-3/h5-6,9-12,23H,7-8H2,1-4H3,(H2,22,24,28) |

Clave InChI |

CQKIDGQIGKARII-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)NC=C2CCNC(=S)NC3=CC(=C(C(=C3)OC)OC)OC |

SMILES canónico |

CC1=CC2=C(C=C1)NC=C2CCNC(=S)NC3=CC(=C(C(=C3)OC)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[(2-chloro-6-fluorobenzyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B264674.png)

![Methyl 2-({[4-(aminocarbonyl)-4,1'-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate](/img/structure/B264675.png)

![7-(3-fluorophenyl)-5-(4-methoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B264697.png)

![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B264703.png)

![(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B264710.png)

![5-ethyl-8-oxo-N-{3-oxo-3-[(4-pyridinylmethyl)amino]propyl}-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B264716.png)

![N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B264719.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B264720.png)

![1-[3-(diethylamino)propyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264728.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B264730.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B264731.png)

![10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B264732.png)

![(2'S,3R,7a'S)-N-(4-methoxyphenyl)-5,7-dimethyl-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B264736.png)